6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile
Overview
Description
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile is a fluorinated bipyridine derivative Bipyridines are a class of compounds that consist of two pyridine rings connected by a single bond
Scientific Research Applications
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated bipyridine derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Fluorinated bipyridines are of interest in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile typically involves the fluorination of bipyridine derivatives. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, 3,6-difluoro-2-methoxypyridine can be obtained from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of fluorinated bipyridines often involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required. The use of catalysts such as nickel or palladium on alumina can enhance the yields of the desired products .
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium or nickel on alumina are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while coupling reactions can produce more complex bipyridine structures.
Mechanism of Action
The mechanism of action of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, making it a potent inhibitor or activator of specific biological processes. The nitrile group can also play a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile is unique due to the specific positioning of the fluorine atom and the nitrile group, which can significantly alter its chemical and physical properties compared to other fluorinated bipyridines. This unique structure can result in different reactivity and binding affinities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-4-3-9(7-15-10)11-8(6-13)2-1-5-14-11/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINRQDAEXHMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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